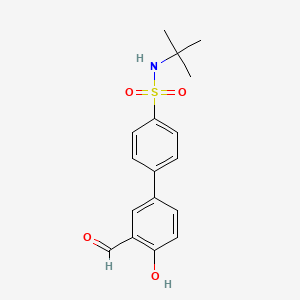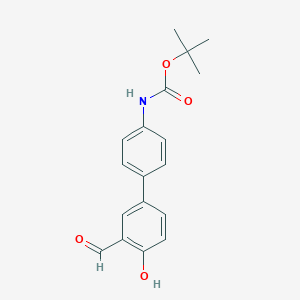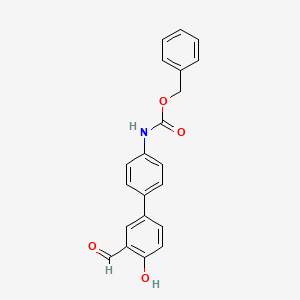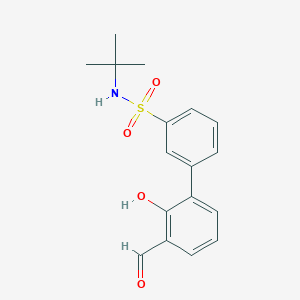
4-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (4-t-Butylsulfamoylphenol) is an aromatic sulfonamide compound with a molecular formula of C13H17NO3S. It is a white solid that is soluble in water, ethanol, and other organic solvents. It is a widely used reagent in organic synthesis, and it has been studied for its potential applications in scientific research.
Wirkmechanismus
4-t-Butylsulfamoylphenol acts as an inhibitor of the enzyme choline acetyltransferase (ChAT). ChAT is involved in the synthesis of the neurotransmitter acetylcholine. Acetylcholine is a neurotransmitter that plays a key role in the regulation of many functions in the body, such as muscle contraction, learning and memory, and sleep. 4-t-Butylsulfamoylphenol inhibits the activity of ChAT, which prevents the synthesis of acetylcholine, thereby reducing its effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-t-butylsulfamoylphenol have been studied in both animals and humans. In animals, 4-t-butylsulfamoylphenol has been found to reduce the levels of acetylcholine in the brain, which can lead to decreased muscle contraction, learning and memory deficits, and sleep disturbances. In humans, 4-t-butylsulfamoylphenol has been found to reduce the levels of acetylcholine in the brain, which can lead to decreased concentration and memory deficits.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-t-butylsulfamoylphenol in laboratory experiments include its availability, low cost, and ease of use. Additionally, it is a relatively safe compound that does not produce any toxic by-products. The main limitation of using 4-t-butylsulfamoylphenol in laboratory experiments is that it has a short half-life, which means that it must be used quickly and in small amounts.
Zukünftige Richtungen
The potential future directions for 4-t-butylsulfamoylphenol include its use as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, epilepsy, and depression. Additionally, it could be used to study the effects of acetylcholine on the nervous system, as well as the effects of other neurotransmitters, such as glutamate and GABA. Furthermore, 4-t-butylsulfamoylphenol could be used to study the effects of acetylcholine on muscle contraction, learning and memory, and sleep. Finally, 4-t-butylsulfamoylphenol could be used to develop new drugs and treatments for neurological disorders.
Synthesemethoden
4-t-Butylsulfamoylphenol can be synthesized through a three-step process. The first step is the reaction of 4-t-butylphenol with sulfamic acid, which yields 4-t-butylsulfamoylphenol and water. The second step is the reaction of 4-t-butylsulfamoylphenol with formic acid, which yields 4-(4-t-butylsulfamoylphenyl)-2-formylphenol. The third and final step is purification of the product, which is done by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-t-Butylsulfamoylphenol has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme choline acetyltransferase (ChAT), which is involved in the synthesis of the neurotransmitter acetylcholine. It has also been used to study the effects of acetylcholine on the nervous system. Additionally, 4-t-butylsulfamoylphenol has been used to study the effects of other neurotransmitters, such as glutamate and GABA, on the nervous system.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(3-formyl-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-7-4-12(5-8-15)13-6-9-16(20)14(10-13)11-19/h4-11,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELNLSUCYFWVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)

![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)

![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)

![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)

